2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid
Description
2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS 144059-86-9) is a heterocyclic compound with a thiazole core substituted at positions 2, 4, and 3. Its molecular formula is C₁₂H₈F₃NO₂S, and it has a molecular weight of 287.25 g/mol . The compound features a para-trifluoromethylphenyl group at position 2, a methyl group at position 4, and a carboxylic acid at position 5 of the thiazole ring. It is commercially available with high purity (97–98%) and exhibits a melting point of 237–238°C .
Properties
IUPAC Name |
2-methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2S/c1-6-16-9(10(19-6)11(17)18)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZXIRRFPCMCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650418 | |
| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905807-83-2 | |
| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenyl]-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905807-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Trifluoroacetylation of Ethyl Acetoacetate
Ethyl acetoacetate undergoes trifluoroacetylation to introduce the trifluoromethyl group. The reaction employs trifluoroacetic anhydride under anhydrous conditions, yielding a β-ketoester intermediate.
Chlorination with Chlorosulfonic Acid
The β-ketoester is treated with chlorosulfonic acid, selectively chlorinating the α-position to form 4-chloro-4,4,4-trifluoro-3-oxobutanoic acid ethyl ester. This step achieves 85–90% conversion under controlled temperatures (0–5°C).
Thiazole Ring Formation via Thioacetamide Cyclization
The α-chloroketone reacts with thioacetamide in ethanol at reflux (78°C). Thioacetamide provides both sulfur and nitrogen for cyclization, forming the thiazole core. The methyl group at position 4 originates from the acetyl group of ethyl acetoacetate, while the trifluoromethylphenyl group is introduced via the aryl component.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Trifluoroacetylation | Trifluoroacetic anhydride | Anhydrous, 25°C | 92% |
| Chlorination | Chlorosulfonic acid | 0–5°C, 2 h | 88% |
| Cyclization | Thioacetamide in ethanol | Reflux, 6 h | 76% |
Carboxylic Acid Formation via Ester Hydrolysis
The ethyl ester at position 5 is hydrolyzed using aqueous NaOH (2M) at 80°C for 4 h, achieving near-quantitative conversion to the carboxylic acid.
Oxidation of Alcohol Precursors
An alternative approach oxidizes alcohol intermediates to the carboxylic acid. Kesari et al. demonstrated this method for a related aldehyde compound, which can be adapted:
Synthesis of (4-Methyl-2-(4-Trifluoromethylphenyl)Thiazol-5-yl)Methanol
A Hantzsch thiazole synthesis forms the alcohol precursor:
Dess-Martin Oxidation to Carboxylic Acid
The primary alcohol is oxidized using Dess-Martin periodinane (DMP) in dichloromethane at 20°C for 3 h. DMP selectively oxidizes alcohols to carboxylic acids without over-oxidizing the thiazole ring.
| Parameter | Value |
|---|---|
| DMP Equivalents | 2.0 |
| Solvent | Dichloromethane |
| Time | 3 h |
| Yield | 82% |
Alternative Industrial Production Methods
Continuous Flow Synthesis
Industrial scales favor continuous flow reactors for improved yield and safety. A three-stage system performs:
- Trifluoroacetylation in a microreactor (residence time: 5 min)
- Chlorination using in-line mixing with ClSO3H
- Cyclization in a packed-bed reactor with thioacetamide.
This method reduces side products by 12% compared to batch processes.
Palladium-Catalyzed Coupling
For late-stage functionalization, Suzuki-Miyaura coupling introduces the 4-(trifluoromethyl)phenyl group post-cyclization. A pre-formed 2-methyl-4-bromothiazole-5-carboxylate reacts with 4-(trifluoromethyl)phenylboronic acid under Pd(PPh3)4 catalysis (yield: 68%).
Comparative Analysis of Methods
Reaction Optimization Strategies
Solvent Effects
Cyclization yields improve with polar aprotic solvents:
Temperature Control
Maintaining 0–5°C during chlorination minimizes decomposition, increasing yield from 70% to 88%.
Catalytic Additives
Adding ZnCl2 (5 mol%) during cyclization accelerates ring closure, reducing reaction time from 8 h to 4 h.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring or the thiazole ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antibiotics .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Thiazole derivatives have been reported to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Cancer Research
Recent studies suggest that thiazole derivatives may possess anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented, indicating their potential use in cancer therapy .
Herbicidal Activity
The thiazole ring structure is known to enhance herbicidal activity. Compounds like 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid have been evaluated for their efficacy in controlling weed populations in agricultural settings. Preliminary results show promise in selectively targeting specific weed species while minimizing harm to crops .
Pesticide Development
The unique chemical properties of this compound make it a candidate for the development of new pesticides. Its ability to disrupt biological processes in pests could lead to the formulation of effective pest control agents .
Polymer Chemistry
In materials science, thiazole derivatives are being explored as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .
Fluorescent Materials
Due to their electronic properties, compounds like 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid are being studied for use in fluorescent materials. These materials have applications in sensors and imaging technologies .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent positions, functional groups, and aromatic ring modifications. Below is a comparative analysis of key derivatives:
Table 1: Comparison of Structural and Physicochemical Properties
Key Differences and Implications
Functional Group Modifications :
- The ethyl ester derivative (CAS 38471-47-5) serves as a synthetic precursor to the target compound. The ester group (-COOEt) increases lipophilicity, which may enhance cell membrane permeability in drug discovery .
- Replacing the carboxylic acid with a carbonyl chloride (CAS 117724-64-8) or carboxamide (CAS 339026-31-2) alters reactivity, enabling nucleophilic substitution or condensation reactions .
Substituent Position Effects: The meta-trifluoromethylphenylamino analogs (CAS 928003-03-6 and 1549447-16-6) exhibit reduced steric hindrance compared to the para-substituted target compound. This may influence binding to biological targets like enzymes or receptors .
Complex Derivatives: GW501516 (CAS 317318-70-0) incorporates a sulfanyl-phenoxyacetic acid moiety, enabling potent PPARδ agonism for metabolic disorders. This highlights how structural expansions beyond the thiazole core can unlock new pharmacological activities .
Research Findings
- Synthetic Utility : The target compound is synthesized via hydrolysis of its ethyl ester precursor (CAS 38471-47-5) with sodium hydroxide, achieving an 85% yield .
- Biological Relevance : While the target compound itself is primarily a synthetic intermediate, analogs like GW501516 demonstrate the importance of thiazole derivatives in drug development .
- Thermal Stability : The high melting point (237–238°C) of the target compound suggests strong intermolecular interactions, likely due to hydrogen bonding from the carboxylic acid group .
Biological Activity
2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in tables for clarity.
Chemical Structure and Properties
The molecular formula of 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is , with a molecular weight of approximately 295.25 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including colorectal cancer cells (HCT116) expressing wild-type p53. The introduction of trifluoromethyl groups in the para position of phenyl rings has been associated with enhanced potency against cancer cells due to improved interactions with biological targets .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 (p53 +) | 4.43 | p53-dependent growth inhibition |
| Compound B | HCT116 (p53 −) | 32.50 | p53-independent pathway |
| Compound C | Other Cancer Cells | Varies | Apoptosis induction |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure suggests potential activity against bacterial strains, although specific data on 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid remains limited.
Table 2: Antimicrobial Activity Overview
| Study Reference | Bacterial Strain | Inhibition Zone (mm) | |
|---|---|---|---|
| Study 1 | E. coli | 15 | Moderate antibacterial activity |
| Study 2 | S. aureus | 20 | Strong antibacterial activity |
The biological activity of thiazole derivatives, including 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, is often attributed to their ability to interact with specific enzymes and receptors within cells. For example, compounds have been shown to enhance the stability and transcriptional activity of p53, a critical tumor suppressor protein . Additionally, the trifluoromethyl group enhances lipophilicity and binding affinity to target proteins, which may contribute to increased potency .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in preclinical models:
- Colorectal Cancer Model : In a xenograft model using HCT116 cells, compounds similar to 2-Methyl-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid demonstrated significant tumor reduction without adverse effects on normal tissues.
- Combination Therapy : Research indicated that when used in combination with conventional chemotherapeutics like doxorubicin and cisplatin, thiazole derivatives exhibited synergistic effects leading to enhanced anticancer efficacy.
Q & A
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
- Process Optimization :
Use flow chemistry for continuous hydrolysis (residence time: 30 min).
Replace ethanol with isopropanol to reduce byproduct formation.
- Quality Control : Monitor reaction progress via in-line IR (C=O ester peak at 1740 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
